1-(2-Isopropylthiazol-4-yl)ethan-1-ol
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Overview
Description
1-(2-Isopropylthiazol-4-yl)ethan-1-ol is a chemical compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound features an isopropyl group attached to the thiazole ring, which can influence its chemical properties and biological activities. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropylthiazol-4-yl)ethan-1-ol typically involves the reaction of 2-isopropylthiazole with an appropriate ethanolic reagent. One common method is the reaction of 2-isopropylthiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropylthiazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Isopropylthiazol-4-yl)ethanone.
Reduction: Formation of 1-(2-Isopropylthiazolidin-4-yl)ethanol.
Substitution: Formation of 1-(2-Isopropylthiazol-4-yl)ethyl halides or amines.
Scientific Research Applications
1-(2-Isopropylthiazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylthiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. Additionally, the compound’s structure allows it to participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Isopropylthiazole: Lacks the ethanolic side chain but shares the thiazole core.
1-(2-Methylthiazol-4-yl)ethan-1-ol: Similar structure with a methyl group instead of an isopropyl group.
1-(2-Isopropylthiazol-4-yl)ethanone: Oxidized form of the compound.
Uniqueness
1-(2-Isopropylthiazol-4-yl)ethan-1-ol is unique due to the presence of both the isopropyl group and the ethanolic side chain. This combination can enhance its solubility, reactivity, and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
1-(2-propan-2-yl-1,3-thiazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-5(2)8-9-7(4-11-8)6(3)10/h4-6,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIVKQKSNYAOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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